1-[(2-Chlorophenyl)methyl]-3-(4-nitrophenyl)thiourea
CAS No.: 900701-83-9
Cat. No.: VC4698846
Molecular Formula: C14H12ClN3O2S
Molecular Weight: 321.78
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 900701-83-9 |
---|---|
Molecular Formula | C14H12ClN3O2S |
Molecular Weight | 321.78 |
IUPAC Name | 1-[(2-chlorophenyl)methyl]-3-(4-nitrophenyl)thiourea |
Standard InChI | InChI=1S/C14H12ClN3O2S/c15-13-4-2-1-3-10(13)9-16-14(21)17-11-5-7-12(8-6-11)18(19)20/h1-8H,9H2,(H2,16,17,21) |
Standard InChI Key | GFPSYJINFZDBPU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular and Crystallographic Properties
The compound’s molecular structure consists of a thiourea backbone () linked to a 2-chlorobenzyl group at the N1 position and a 4-nitrophenyl group at the N3 position (Figure 1). X-ray diffraction studies of structurally similar thioureas, such as -bis(4-chlorophenyl)thiourea, reveal monoclinic crystal systems () with unit cell parameters , and . The planar thiourea moiety facilitates resonance interactions, leading to bond length variations: (1.34–1.37 Å), (1.38–1.40 Å), and (1.42–1.45 Å) .
Table 1: Key Structural Parameters of Thiourea Derivatives
Parameter | Value (Å/°) | Source Compound |
---|---|---|
1.34–1.37 | 1-Benzoyl-3-arylthiourea | |
1.38–1.40 | N,N′-Bis(4-chlorophenyl)thiourea | |
Torsion angle () | -13° to 24° | 1-Acyl-3-substituted thiourea |
Hydrogen Bonding and Packing
Intermolecular hydrogen bonds (N–H···S/O) dominate the crystal packing of thiourea derivatives. For example, -acyl thioureas form motifs via N–H···S interactions, while bifurcated C–H···O bonds stabilize disubstituted analogs . The absence of a second N–H donor in 1,3-disubstituted thioureas reduces hydrogen-bonding networks, favoring π–π stacking in aromatic derivatives .
Synthesis and Purification Methods
General Synthetic Routes
The compound is synthesized via a two-step protocol:
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Alkylation: Reaction of 2-chlorobenzyl chloride with ammonium thiocyanate yields 1-(2-chlorobenzyl)thiourea.
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Coupling: Condensation with 4-nitrobenzoyl chloride in acetone under reflux forms the target compound .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Alkylation | 2-Chlorobenzyl chloride, NH₄SCN, acetone, 60°C, 6h | 78 | 95 |
Coupling | 4-Nitrobenzoyl chloride, K₂CO₃, acetone, reflux, 8h | 85 | 97 |
Crystallization and Characterization
Recrystallization from -dimethylformamide (DMF) yields single crystals suitable for X-ray analysis . Purity ≥97% is confirmed via HPLC (C18 column, methanol/water 70:30, flow rate 1.0 mL/min) .
Spectroscopic Characterization
FTIR and Raman Spectroscopy
Key IR absorptions include:
Raman spectra show strong bands at 1580 cm⁻¹ (C=C aromatic) and 1340 cm⁻¹ (NO₂ symmetric stretch) .
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-): δ 8.21 (d, , 2H, Ar–H), 7.45–7.32 (m, 4H, Ar–H), 5.02 (s, 2H, CH₂), 10.52 (s, 1H, NH), 10.34 (s, 1H, NH) .
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¹³C NMR (101 MHz, DMSO-): δ 179.8 (C=S), 153.2 (C–NO₂), 135.6–125.1 (aromatic carbons), 45.7 (CH₂) .
Computational and Theoretical Studies
Density Functional Theory (DFT) Analysis
DFT calculations (B3LYP/6-311++G(d,p)) predict a planar thiourea moiety with a dihedral angle of 12.3° between the aromatic rings . The HOMO–LUMO gap (4.1 eV) indicates moderate reactivity, localized on the nitro and thiourea groups .
Table 3: DFT-Derived Electronic Parameters
Parameter | Value (eV) |
---|---|
HOMO Energy | -6.32 |
LUMO Energy | -2.22 |
Band Gap | 4.10 |
Thione–Thiol Tautomerism
The thione form () is thermodynamically favored over the thiol form () by 28.5 kJ/mol, as calculated via MP2/cc-pVTZ .
Biological and Industrial Applications
Pharmaceutical Intermediate
The compound serves as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents . Its nitro group facilitates bioisosteric replacement in drug design .
Material Science
Thiourea derivatives exhibit nonlinear optical (NLO) properties due to charge transfer transitions, with hyperpolarizability () values up to .
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